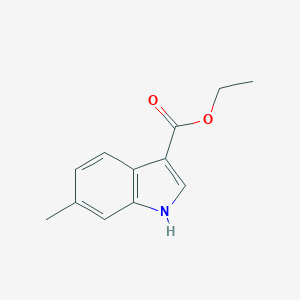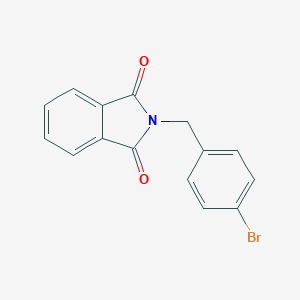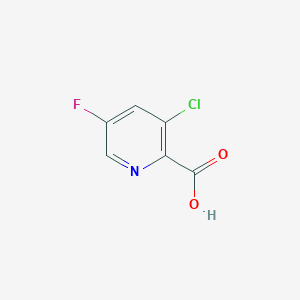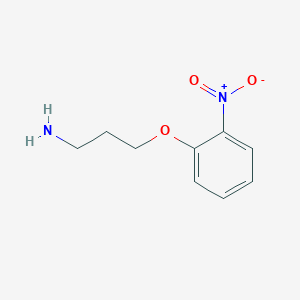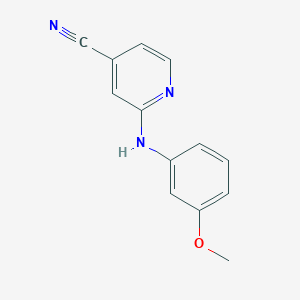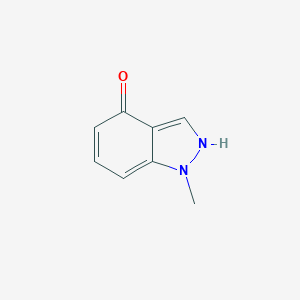
2,4-Dibromo-3-methyl-5-phenylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromo-3-methyl-5-phenylthiophene (DBMPT) is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry. DBMPT belongs to the class of thiophene derivatives and is known for its broad range of biological activities.
作用機序
The mechanism of action of 2,4-Dibromo-3-methyl-5-phenylthiophene is not fully understood. However, studies have suggested that 2,4-Dibromo-3-methyl-5-phenylthiophene exerts its biological activities by inhibiting various enzymes and signaling pathways. For instance, 2,4-Dibromo-3-methyl-5-phenylthiophene has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. 2,4-Dibromo-3-methyl-5-phenylthiophene has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory cytokines.
生化学的および生理学的効果
2,4-Dibromo-3-methyl-5-phenylthiophene has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2,4-Dibromo-3-methyl-5-phenylthiophene inhibits the proliferation of cancer cells, induces apoptosis, and inhibits angiogenesis. 2,4-Dibromo-3-methyl-5-phenylthiophene has also been found to inhibit the replication of the hepatitis C virus by inhibiting viral RNA synthesis. Furthermore, 2,4-Dibromo-3-methyl-5-phenylthiophene has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
One of the advantages of using 2,4-Dibromo-3-methyl-5-phenylthiophene in lab experiments is its broad range of biological activities. 2,4-Dibromo-3-methyl-5-phenylthiophene has been shown to possess anticancer, antiviral, and anti-inflammatory properties, making it a promising candidate for drug development. However, one of the limitations of using 2,4-Dibromo-3-methyl-5-phenylthiophene in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.
将来の方向性
There are several future directions for research on 2,4-Dibromo-3-methyl-5-phenylthiophene. One of the potential areas of research is the development of 2,4-Dibromo-3-methyl-5-phenylthiophene-based drugs for the treatment of cancer and viral infections. Another area of research is the elucidation of the mechanism of action of 2,4-Dibromo-3-methyl-5-phenylthiophene. Further studies are also needed to investigate the potential side effects of 2,4-Dibromo-3-methyl-5-phenylthiophene and its safety profile. Additionally, the synthesis of 2,4-Dibromo-3-methyl-5-phenylthiophene can be optimized to reduce the cost and increase the yield, making it more accessible for research purposes.
Conclusion:
In conclusion, 2,4-Dibromo-3-methyl-5-phenylthiophene is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry. 2,4-Dibromo-3-methyl-5-phenylthiophene has been extensively studied for its broad range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. Although the mechanism of action of 2,4-Dibromo-3-methyl-5-phenylthiophene is not fully understood, studies have suggested that 2,4-Dibromo-3-methyl-5-phenylthiophene exerts its biological activities by inhibiting various enzymes and signaling pathways. The complex synthesis method of 2,4-Dibromo-3-methyl-5-phenylthiophene is one of the limitations for its use in lab experiments. However, the broad range of biological activities of 2,4-Dibromo-3-methyl-5-phenylthiophene makes it a promising candidate for drug development. Future research on 2,4-Dibromo-3-methyl-5-phenylthiophene should focus on the development of 2,4-Dibromo-3-methyl-5-phenylthiophene-based drugs, elucidation of its mechanism of action, investigation of its potential side effects, and optimization of its synthesis method.
合成法
2,4-Dibromo-3-methyl-5-phenylthiophene can be synthesized through various methods, including the reaction of 2,4-dibromothiophene with 3-methyl-5-phenylthiophene in the presence of a palladium catalyst. Another method involves the reaction of 3-methyl-5-phenylthiophene with 2,4-dibromo-1,3,5-trimethylbenzene in the presence of a strong base. The synthesis of 2,4-Dibromo-3-methyl-5-phenylthiophene is a multi-step process that requires expertise in organic chemistry.
科学的研究の応用
2,4-Dibromo-3-methyl-5-phenylthiophene has been extensively studied for its biological activities such as anti-inflammatory, anticancer, and antiviral properties. In vitro studies have shown that 2,4-Dibromo-3-methyl-5-phenylthiophene inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2,4-Dibromo-3-methyl-5-phenylthiophene has also been shown to inhibit the replication of the hepatitis C virus. Furthermore, 2,4-Dibromo-3-methyl-5-phenylthiophene has been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
特性
CAS番号 |
40196-71-2 |
|---|---|
製品名 |
2,4-Dibromo-3-methyl-5-phenylthiophene |
分子式 |
C11H8Br2S |
分子量 |
332.06 g/mol |
IUPAC名 |
2,4-dibromo-3-methyl-5-phenylthiophene |
InChI |
InChI=1S/C11H8Br2S/c1-7-9(12)10(14-11(7)13)8-5-3-2-4-6-8/h2-6H,1H3 |
InChIキー |
CHGLLFAFVXHTSP-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1Br)C2=CC=CC=C2)Br |
正規SMILES |
CC1=C(SC(=C1Br)C2=CC=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Azabicyclo[2.2.1]heptan-4-ylmethanol](/img/structure/B186677.png)
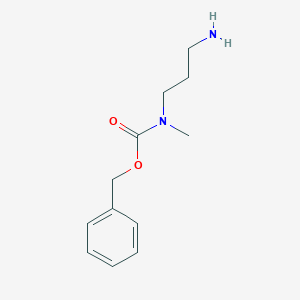
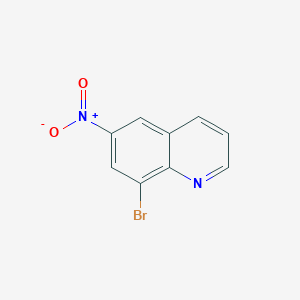
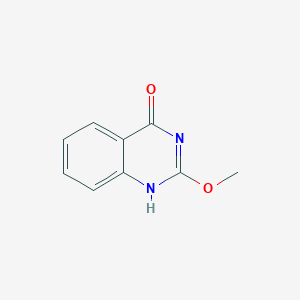
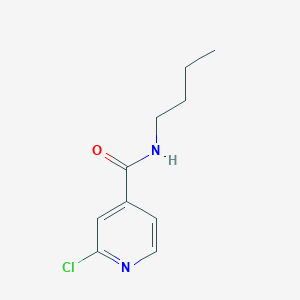
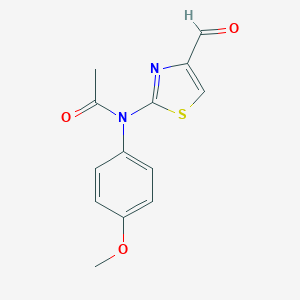
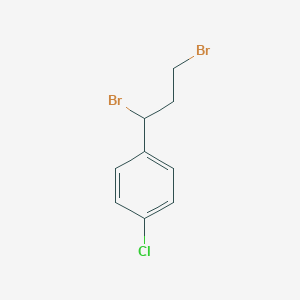
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B186692.png)
